molecular formula C4N6O7 B14279955 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- CAS No. 152845-81-3

1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-

Cat. No.: B14279955
CAS No.: 152845-81-3
M. Wt: 244.08 g/mol
InChI Key: RBJTZDYBYKLCGS-UHFFFAOYSA-N
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Description

Contextualization within Oxadiazole Heterocyclic Chemistry

Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. researchgate.netnih.govnih.gov The arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov Among these, the 1,2,5-oxadiazole isomer, commonly known by its trivial name furazan (B8792606), is a cornerstone in the design of energetic materials. doi.org

The furazan ring is a highly valued structural motif in modern chemical design, primarily owing to its inherent energetic characteristics. The significance of the 1,2,5-oxadiazole core can be attributed to several key factors:

High Positive Heat of Formation: The 1,2,5-oxadiazole ring possesses a high positive enthalpy of formation, a critical property that contributes significantly to the energy content of a compound. doi.org This endothermic nature means that a large amount of energy is released upon decomposition, a fundamental requirement for energetic materials.

High Nitrogen Content: The presence of two nitrogen atoms in a five-membered ring contributes to a high nitrogen content, which upon detonation, forms the highly stable dinitrogen gas (N₂). This process is thermodynamically favorable and releases a substantial amount of energy.

Structural Versatility: The furazan core serves as a versatile building block. It can be functionalized with various explosophoric (energy-releasing) groups, such as nitro (-NO₂), nitramino (-NHNO₂), azo (-N=N-), and azoxy (-N=N⁺-O⁻-) moieties, to tailor the energetic performance and sensitivity of the final compound. frontiersin.orgbohrium.comresearchgate.net

Contribution to High Density: The planar structure of the furazan ring and its ability to participate in dense crystal packing arrangements contribute to the high density of its derivatives, which is directly correlated with superior detonation velocity and pressure. researchgate.net

Beyond energetic materials, the 1,2,5-oxadiazole framework and its N-oxide counterpart, furoxan, have attracted considerable attention in medicinal chemistry. researchgate.net This is due to their capacity to act as nitric oxide (NO) donors under physiological conditions, making them valuable scaffolds for developing drugs with applications as vasodilating, anticancer, and antibacterial agents. researchgate.netresearchgate.net

Table 1: Comparison of Oxadiazole Isomers

IsomerStructureKey Features in Chemical Design
1,2,5-Oxadiazole (Furazan) High positive heat of formation, key building block for high-energy density materials. doi.org
1,2,4-Oxadiazole (B8745197) Bioisostere for esters and amides, widely used in drug discovery for various biological activities. nih.govchim.it
1,3,4-Oxadiazole Possesses a wide range of biological activities including antimicrobial and anticancer properties. nih.govnih.gov
1,2,3-Oxadiazole Generally unstable and less explored compared to other isomers.

Research into nitro-substituted 1,2,5-oxadiazoles has a rich history, evolving from simple monofurazan compounds to highly complex, multi-ring energetic systems. bohrium.com

Early Developments: Initial research focused on the synthesis of simple nitro-1,2,5-oxadiazoles, which were quickly identified as potent high-energy materials. bohrium.com The primary strategy involved incorporating nitro groups onto the furazan backbone to enhance oxygen balance and detonation properties. frontiersin.org

Introduction of Diverse Functional Groups: The field progressed with the introduction of other energetic moieties. The installation of nitramine (-NHNO₂) groups, for example, was found to further enhance density and heat of formation, leading to improved detonation performance. chemicalbook.commdpi.com

Compound Assembly and Bridging Strategies: A significant advancement was the development of strategies to link multiple furazan rings. This led to the creation of energetic alliances of two or more 1,2,5-oxadiazole rings connected directly or through heteroatom spacers like oxy (-O-), azo (-N=N-), and azoxy (-N(O)=N-) bridges. doi.orgbohrium.com The target compound, 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-, is a prime example of this strategy, utilizing an ether linkage. researchgate.netscribd.com

Hybrid Heterocyclic Systems: More recent efforts have focused on creating hybrid structures that combine the 1,2,5-oxadiazole ring with other isomeric oxadiazoles (e.g., 1,2,4-oxadiazole) or other nitrogen-rich azoles like triazoles and tetrazoles. bohrium.comresearchgate.netbit.edu.cn This approach aims to balance energetic performance with crucial safety characteristics like thermal stability and sensitivity to mechanical stimuli (impact and friction). doi.orgbit.edu.cn

This evolutionary path reflects a continuous search for materials with performance superior to traditional explosives like TNT, RDX, and HMX, while also addressing safety and environmental concerns. bohrium.com

Scope and Relevance of the Compound in Current Chemical Endeavors

The compound 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- and its relatives are central to the ongoing quest for advanced materials with tailored properties. Their relevance spans multiple scientific disciplines, driven by a molecular architecture that promises high performance.

Polycyclic systems based on the 1,2,5-oxadiazole core, including the subject compound, can be structurally classified based on their assembly. This classification helps in understanding structure-property relationships.

Bridged Furazans: These compounds consist of two or more furazan rings connected by a linking group. The nature of the bridge is a key determinant of the molecule's properties.

Oxy-bridged: (e.g., 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-). The oxygen bridge provides a degree of flexibility and influences the compound's density and thermal stability. scribd.com

Azo-bridged: These contain an -N=N- linkage, which contributes to high nitrogen content and thermal stability.

Azoxy-bridged: The -N(O)=N- bridge adds an extra oxygen atom, improving the oxygen balance, which is crucial for efficient combustion.

Fused Furazans: In these systems, furazan rings are fused with other heterocyclic rings, creating rigid, planar structures. These polycyclic frameworks often exhibit high crystal densities and exceptional thermal stability. energetic-materials.org.cn An example is trifurazano-oxacycloheptatriene (TFO). researchgate.net

Hybrid Oxadiazole Systems: This class includes molecules that incorporate both the 1,2,5-oxadiazole ring and another oxadiazole isomer, such as 1,2,4-oxadiazole. doi.orgbit.edu.cn This combination aims to leverage the positive attributes of each ring system—for instance, the high energy of the furazan and the thermal stability associated with the 1,2,4-oxadiazole ring. doi.org

Table 2: Detonation Properties of Selected Furazan-Based Energetic Materials

CompoundDetonation Velocity (D, m·s⁻¹)Detonation Pressure (P, GPa)Reference
TNT (Trinitrotoluene) 772226.3 energetic-materials.org.cn
RDX (Research Dept. Explosive) 868036.1 researchgate.net
BNFF (bis(nitrofurazano)furazan) 868036.1 researchgate.net
Hydroxylammonium salt (2-3) 904637.4 doi.org
ANTP (energetic material) Not specifiedNot specified researchgate.net

The study of 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- is not confined to a single domain but is part of a broader, interdisciplinary research effort.

Energetic Materials Science: This is the primary field of application, where the goal is to develop HEDMs with high detonation performance and low sensitivity. frontiersin.orgbohrium.com Research involves synthesis, characterization, and performance evaluation through both experimental testing and theoretical calculations. doi.orgenergetic-materials.org.cn

Synthetic Organic Chemistry: A major focus is on the development of novel and efficient synthetic pathways to these complex molecules. This includes exploring reactions such as nitration, nucleophilic aromatic substitution, and oxidative coupling to construct the target structures. frontiersin.orgfraunhofer.de

Materials Science and Crystallography: The performance and safety of energetic materials are critically dependent on their solid-state properties. X-ray diffraction studies are used to determine crystal structures, understand intermolecular interactions like hydrogen bonding, and correlate crystal packing with density and sensitivity. energetic-materials.org.cn

Computational and Theoretical Chemistry: Quantum chemical calculations are extensively used to predict the properties of new molecules before their synthesis. These methods can estimate heats of formation, densities, detonation velocities, and pressures, guiding synthetic efforts toward the most promising candidates. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152845-81-3

Molecular Formula

C4N6O7

Molecular Weight

244.08 g/mol

IUPAC Name

3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazole

InChI

InChI=1S/C4N6O7/c11-9(12)1-3(7-16-5-1)15-4-2(10(13)14)6-17-8-4

InChI Key

RBJTZDYBYKLCGS-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1OC2=NON=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,2,5 Oxadiazole, 3,3 Oxybis 4 Nitro and Its Analogues

Direct Synthesis Approaches

The synthesis of complex heterocyclic compounds such as 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- and its analogues relies on the effective construction of the core 1,2,5-oxadiazole ring system. Direct synthesis approaches are centered on forming this heterocyclic structure from various acyclic precursors. These methods are foundational in developing a wide array of substituted 1,2,5-oxadiazoles, also known as furazans, and their corresponding N-oxides, called furoxans.

Strategies for Constructing the 1,2,5-Oxadiazole Ring System

A variety of synthetic strategies have been developed for the construction of the 1,2,5-oxadiazole ring. researchgate.netnih.gov These methodologies, including cycloadditions, dimerizations, cyclodehydrations, condensations, and thermolysis, provide versatile pathways to this important heterocyclic core. researchgate.netnih.govdntb.gov.ua The choice of method often depends on the desired substitution pattern and the stability of the starting materials and products.

Cycloaddition reactions are a powerful tool for the formation of heterocyclic rings. In the context of 1,2,5-oxadiazoles, 1,3-dipolar cycloadditions are particularly relevant. For instance, an intermediate cyanogen-N-oxide can undergo a [2+3] dipolar cycloaddition reaction, which is effectively a dimerization, to yield a 1,2,5-oxadiazole-2-oxide (furoxan) ring. researchgate.net This approach is fundamental in building the furoxan structure, which can be a precursor to the corresponding furazan (B8792606).

The dimerization of nitrile oxides is a classic and effective method for synthesizing the 1,2,5-oxadiazole N-oxide (furoxan) ring. researchgate.net This process involves the [3+2] cycloaddition of two molecules of a nitrile oxide intermediate. researchgate.net For example, the synthesis of diethyl furoxan-3,4-dicarboxylate is achieved through the dimerization of the corresponding nitrile oxide generated in situ. researchgate.net This dimerization can be initiated from precursors like ethyl 2-chloro-2-(hydroxyimino)acetate upon treatment with a base such as triethylamine. researchgate.net

The table below summarizes examples of dimerization reactions leading to the 1,2,5-oxadiazole N-oxide system.

PrecursorReagent/ConditionProductReference
Ethyl 2-chloro-2-(hydroxyimino)acetateTriethylamineDiethyl furoxan-3,4-dicarboxylate researchgate.net
α-activated ethyl acetateAcetyl nitrateDiethyl furoxan-3,4-dicarboxylate researchgate.net
4-Aminofuroxanyl-3-carbohydroximoyl chlorideBase-induced dehydrochlorination1,2,5-Oxadiazole-2-oxide derivative researchgate.net

One of the most common and direct methods for synthesizing the 1,2,5-oxadiazole (furazan) ring is the cyclodehydration of α-dioximes (or glyoximes). chemicalbook.com This reaction involves the removal of two molecules of water from the dioxime to form the stable heterocyclic ring. A variety of dehydrating agents can be employed for this transformation. chemicalbook.com

Historically, reagents such as succinic anhydride (B1165640) at high temperatures (150–170°C) or thionyl chloride (SOCl₂) have been used to prepare the parent 1,2,5-oxadiazole from glyoxaldioxime. chemicalbook.com More recently, milder reagents have been developed to improve functional group compatibility and safety, which is particularly important when synthesizing energetic compounds. organic-chemistry.org 1,1'-Carbonyldiimidazole (CDI) has been shown to effectively induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature. organic-chemistry.org

The following table highlights various dehydrating agents used in the synthesis of 1,2,5-oxadiazoles from α-dioximes.

Dehydrating AgentSubstrateConditionsReference
Succinic AnhydrideGlyoxaldioximeHeating at 150–170°C chemicalbook.com
Thionyl Chloride (SOCl₂)GlyoxaldioximeNot specified chemicalbook.com
1,1'-Carbonyldiimidazole (CDI)BisoximesAmbient temperature organic-chemistry.org
Diphosphorus (B173284) tetraiodideOximes of α-diketonesNot specified researchgate.net

Condensation reactions provide another route to the 1,2,5-oxadiazole ring system. researchgate.netnih.gov These reactions typically involve the formation of the N-O bonds of the heterocycle through the joining of two or more components with the elimination of a small molecule like water. For example, diphosphorus tetraiodide has been described as a mild condensing agent for the synthesis of oxadiazoles (B1248032) from the oximes of α-diketones. researchgate.net

Thermolysis represents a synthetic strategy for forming the 1,2,5-oxadiazole ring, as noted in comprehensive reviews of the topic. researchgate.netnih.gov This method involves the thermal decomposition of specific precursors to generate reactive intermediates that subsequently cyclize to form the desired heterocyclic ring.

Ring-Conversion Methodologies

The construction of the 1,2,5-oxadiazole ring system can be achieved through various synthetic routes, including ring-conversion reactions. nih.govresearchgate.net These methodologies are pivotal in creating the foundational heterocyclic structure. One of the primary methods for forming the 1,2,5-oxadiazole ring is the dehydration of dioximes. chemicalbook.com For instance, the parent 1,2,5-oxadiazole can be prepared by the dehydration of glyoxaldioxime. chemicalbook.com Another significant approach is the deoxygenation of 1,2,5-oxadiazol-2-oxides (furoxans). chemicalbook.com This reduction is often accomplished using reagents like trialkylphosphites to yield 1,2,5-oxadiazoles with a range of substituents. chemicalbook.com

Ring transformations also serve as a versatile strategy. For example, a novel one-pot approach has been developed involving the condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by an iodine-mediated oxidation of the resulting 1,2,4-oxadiazolines. researchgate.net Interestingly, when 4-aminofuroxanyl-3-carboxamidoxime undergoes a similar reaction, it not only forms the 1,2,4-oxadiazole (B8745197) subunit but also triggers a rearrangement of the furoxan ring into a furazan ring, marking a rare instance of a Lewis acid-promoted rearrangement in the furoxan series. researchgate.net

Starting MaterialReagent/ConditionProductReference
GlyoxaldioximeSuccinic anhydride, heat or SOCl₂1,2,5-Oxadiazole chemicalbook.com
1,2,5-Oxadiazole-2N-oxideTrialkylphosphiteSubstituted 1,2,5-Oxadiazoles chemicalbook.com
Furoxanyl amidoximesAldehydes, then Iodine1,2,4-Oxadiazole assemblies researchgate.net
4-Aminofuroxanyl-3-carboxamidoximeAldehydes1,2,4-Oxadiazole and Furazan ring researchgate.net

Nitration and Oxidation Protocols for Nitro-Functionalization

The introduction of nitro groups is a key step in synthesizing energetic materials based on the oxadiazole framework. These protocols enhance the energetic performance of the final compounds.

Nitration reactions are frequently employed to introduce nitro groups onto the 1,2,5-oxadiazole ring or its substituents. nih.govrsc.org The conditions for nitration can significantly influence the outcome, as seen in the nitration of 2,5-diphenyl-1,3,4-oxadiazole, where different nitrating agents (nitric acid alone versus mixed acids) lead to different isomers of bisnitrophenyl derivatives. rsc.org In the context of creating high-energy materials, nitration of amino-substituted furoxans is a common strategy. For instance, 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide] was synthesized through the nitration of 4,4′-diamino-3,3′-diazenofuroxan using a nitrating system of HNO₃/(CF₃CO)₂O. mdpi.comresearchgate.net This method is valuable for producing precursors for high-energy salts. mdpi.comresearchgate.net

The N-oxide derivatives of 1,2,5-oxadiazoles, known as furoxans, are a critical subclass of these heterocyclic compounds, often exhibiting enhanced energetic properties and serving as nitric oxide (NO) donors. researchgate.netnih.gov The synthesis of furoxan rings can be achieved through various methods, including the cyclization of nitrile oxides and the oxidation of o-nitro and amino groups. rsc.org A notable method involves the transformation of a dinitromethyl group, which releases nitric acid to form an unstable nitrile oxide that then cyclizes to a furoxan ring. rsc.orgrsc.orgbit.edu.cn This intramolecular cyclization offers an efficient route to energetic materials like 3,4-bis(4-nitro-1,2,5-oxadizaol-3-yl)-1,2,5-oxadiazole-N-oxide. rsc.orgrsc.orgbit.edu.cn

The introduction of an N-oxide can also be accomplished via oxidation of the corresponding furazan. The reduction of the furoxan ring back to a furazan can be carried out using reagents like triphenylphosphine. mdpi.com The presence of the N-oxide oxygen atom significantly influences the compound's properties. mdpi.com

PrecursorReaction TypeKey ReagentsProductReference
4,4′-diamino-3,3′-diazenofuroxanNitrationHNO₃/(CF₃CO)₂O3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide] mdpi.comresearchgate.net
3-(dinitromethyl)-4-nitro-1,2,5-oxadiazoleIntramolecular CyclizationRoom Temperature3,4-bis(4-nitro-1,2,5-oxadizaol-3-yl)-1,2,5-oxadiazole-N-oxide rsc.orgrsc.org
Furoxan derivativeReductionTriphenylphosphineFurazan derivative mdpi.com

Synthesis via Precursors and Intermediates

The synthesis of complex oxadiazole structures often relies on the strategic use and transformation of specific precursors and intermediates.

A novel and efficient method for constructing the furoxan (1,2,5-oxadiazole 2-oxide) ring involves the transformation of a dinitromethyl group. rsc.orgrsc.org This process is exemplified by the cyclization of 3-(dinitromethyl)-4-nitro-1,2,5-oxadiazole at room temperature. rsc.org A plausible mechanism suggests that the dinitromethyl group eliminates a molecule of nitric acid, forming a highly reactive nitrile oxide intermediate. rsc.orgrsc.orgbit.edu.cn This intermediate then undergoes cyclization to form the furoxan ring, yielding products such as 3,4-bis(4-nitro-1,2,5-oxadizaol-3-yl)-1,2,5-oxadiazole-N-oxide. rsc.orgrsc.org This method provides a direct pathway to densely functionalized and highly energetic furoxan-based compounds. bit.edu.cn

Amidoximes are exceptionally versatile precursors in the synthesis of oxadiazoles. researchgate.net The most widely applied method for synthesizing 1,2,4-oxadiazoles involves the heterocyclization between an amidoxime (B1450833) and an acid derivative, which can be considered a [4+1] approach where four atoms come from the amidoxime and one from the acid derivative. chim.it Carboxylic acids are often activated in situ using coupling reagents. chim.it Various conditions, from room temperature to high temperatures, can be employed for this reaction. chim.it Amidoximes can also react with other reagents, such as chloroacetyl chloride, to yield 1,2,4-oxadiazole and 1,2,4-oxadiazine derivatives. tandfonline.com Furthermore, efficient catalysts like PTSA-ZnCl₂ can facilitate the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Precursor(s)Reaction TypeProduct ClassReference
3-(dinitromethyl)-4-nitro-1,2,5-oxadiazoleIntramolecular cyclizationFuroxan ring rsc.orgrsc.org
Amidoxime and Carboxylic acid derivative[4+1] Heterocyclization1,2,4-Oxadiazole chim.it
Amidoxime and Chloroacetyl chlorideCondensation/Cyclization1,2,4-Oxadiazole derivatives tandfonline.com
Amidoxime and Organic nitrileCatalytic Condensation3,5-disubstituted-1,2,4-oxadiazoles organic-chemistry.org

Derivatization of Amino-Substituted Oxadiazoles

The functionalization of pre-existing amino-substituted oxadiazole rings is a common and effective strategy. This approach allows for the late-stage introduction of nitro groups, which can be challenging to incorporate directly. Two primary methods for this derivatization are the direct amination of a nitro-substituted precursor and the partial oxidation of a di-amino analogue.

One synthetic route involves the nucleophilic substitution of a nitro group on a bis(oxadiazole) framework with ammonia (B1221849). This reaction effectively converts a dinitro compound into an amino-nitro derivative. A specific example is the synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) from its dinitro analogue, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1). mdpi.com

In this procedure, the starting dinitro compound is dissolved in a suitable organic solvent, such as toluene. mdpi.com The solution is then cooled to between 0–5 °C, and anhydrous ammonia gas is bubbled through the mixture to achieve saturation. mdpi.com The reaction is stirred at this reduced temperature for approximately one hour. This process results in the substitution of one of the nitro groups with an amino group, yielding the desired amino-nitro product. mdpi.com The final product can then be isolated and purified using standard techniques like flash column chromatography. mdpi.com

An alternative and often preferred method is the partial oxidation of a diamino-substituted bis(oxadiazole). This pathway starts with a more readily available diamino precursor and selectively oxidizes one of the amino groups to a nitro group. This approach was successfully used to synthesize ANFF-1 from 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1). mdpi.com

The reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, which serves as the solvent and a catalyst. The diamino precursor is first dissolved in the acid, and the solution is cooled to below 10 °C. mdpi.com An oxidizing agent, commonly 35% hydrogen peroxide, is then added dropwise while carefully maintaining the temperature below 20 °C. mdpi.com After the addition, the mixture is stirred for several hours at room temperature (18–23 °C). mdpi.com This method can lead to the formation of the dinitro compound as a byproduct, which precipitates out of the solution and can be removed by filtration. The desired mono-nitro product is then precipitated by pouring the filtrate into ice water, collected, and purified, often by recrystallization. mdpi.com This route has been reported to produce a 45% yield of the final product. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and success of these synthetic transformations are highly dependent on the careful control of reaction parameters. Solvent choice, temperature, and the stoichiometry of the reagents are critical factors that must be optimized to maximize product yield and purity.

For the ammonia-mediated amination of dinitro precursors like BNFF-1, the choice of solvent is important for reactant solubility and reaction control. Toluene is an effective solvent for this transformation. mdpi.com Temperature control is crucial; the reaction is conducted at 0–5 °C to manage the exothermicity and selectivity of the amination process, preventing side reactions. mdpi.com

In the partial oxidation of diamino compounds such as BAFF-1, concentrated (96%) sulfuric acid is used as the solvent. It facilitates the reaction by protonating the species involved. mdpi.com Temperature management is paramount to ensure the selective oxidation of only one amino group and to prevent runaway reactions. The initial dissolution and subsequent addition of hydrogen peroxide are performed at reduced temperatures (<10 °C and <20 °C, respectively). The reaction is then allowed to proceed at a controlled room temperature (18–23 °C) for a specific duration (e.g., 3 hours) to achieve the desired conversion while minimizing the formation of the fully oxidized byproduct. mdpi.com

Table 1. Optimized Reaction Conditions for Derivatization of Bis(oxadiazole) Analogues mdpi.com
Reaction TypeStarting MaterialSolventTemperatureDurationProduct
Ammonia-Mediated AminationBNFF-1Toluene0–5 °C1 hourANFF-1
Partial OxidationBAFF-1Conc. H₂SO₄<10 °C (initial), <20 °C (addition), 18–23 °C (reaction)3 hoursANFF-1

The molar ratios of reactants are key to controlling the reaction outcome, particularly in the partial oxidation process where selectivity is desired.

For the ammonia-mediated amination , a sufficient excess of ammonia is used to ensure the reaction proceeds efficiently. This is typically achieved by bubbling anhydrous ammonia gas through the reaction mixture for a set period (e.g., 10 minutes) to create a saturated solution. mdpi.com

In the partial oxidation of BAFF-1 , the stoichiometry of the oxidizing agent is carefully controlled to favor mono-nitration. An eight-fold molar excess of 35% hydrogen peroxide relative to the diamino starting material (84 mmol of BAFF-1 to approximately 530 mmol of H₂O₂) has been found to be effective. mdpi.com This excess drives the reaction forward but is managed through controlled, dropwise addition to maintain selectivity and prevent over-oxidation to the dinitro product. mdpi.com

Table 2. Stoichiometric Details for the Synthesis of ANFF-1 mdpi.com
Reaction TypeStarting Material (Amount)Key ReagentReagent Amount/RatioYield
Ammonia-Mediated AminationBNFF-1 (5 g)Anhydrous AmmoniaSaturated solution (bubbled for 10 min)1.4 g (after chromatography)
Partial OxidationBAFF-1 (20 g, 84 mmol)35% Hydrogen Peroxide~8-fold molar excess (~530 mmol)10.5 g (45%)

Mechanistic Studies of Chemical Transformations and Decomposition of 1,2,5 Oxadiazole, 3,3 Oxybis 4 Nitro Analogues

Investigation of Thermal Decomposition Mechanisms

The thermal stability of energetic materials is a critical parameter determining their storage, handling, and application. Understanding the decomposition mechanism at a molecular level is crucial for predicting stability and designing safer, more reliable compounds. While specific studies on 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- are not extensively available in open literature, research on structurally similar nitro-substituted furazan (B8792606) compounds provides valuable insights into the potential decomposition pathways.

Theoretical and experimental studies on analogues such as 3,3′-dinitro-4,4′-azoxyfurazan and 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) have identified several primary decomposition channels. researchgate.netnih.govnih.govacs.orgresearchgate.net These initial steps are crucial as they dictate the subsequent energy release rate.

For nitro-substituted furazan compounds, the initial decomposition is often characterized by the cleavage of the weakest bonds within the molecule. Molecular dynamics simulations and theoretical calculations have highlighted the following as plausible initial decomposition pathways for analogous compounds nih.govnih.govacs.orgresearchgate.net:

C-NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic energetic materials, releasing a nitrogen dioxide (NO₂) radical.

Furazan Ring Opening: The inherent strain and the presence of heteroatoms in the 1,2,5-oxadiazole ring make it susceptible to cleavage. This can occur through the breaking of the O-N or C-N bonds within the ring. researchgate.netnih.govnih.govacs.orgresearchgate.net For instance, in the case of DNTF, the fracture of the O–N bond on the furoxan ring is a key initial step. nih.govnih.govacs.orgresearchgate.net

Ether Bridge Cleavage: For ether-linked bis-furazan compounds, the C-O-C bridge can be a point of initial decomposition, although this is often preceded by reactions on the nitro-substituted rings.

Studies on 3,3′-diamino-4,4′-azoxyfurazan (DAAF) and its model systems have shown that the initial decomposition can lead to the formation of nitric oxide (NO) through the rupture of C-N and N-O bonds in the furazan ring. nih.gov

The following table summarizes the identified initial decomposition channels for analogous compounds.

Compound AnalogueInitial Decomposition ChannelMethod of IdentificationReference
3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF)O–N bond fracture in the furoxan ringMolecular Dynamics Simulations nih.govnih.govacs.orgresearchgate.net
3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF)C–NO₂ bond fractureMolecular Dynamics Simulations nih.govnih.govacs.orgresearchgate.net
3,3′-dinitro-4,4′-azoxyfurazan (DNOAF)C–N bond cleavage (connecting furazan ring and azo group)B3LYP/6-311++G** Calculations researchgate.net
3,3′-diamino-4,4′-azoxyfurazan (DAAF)Furazan ring opening (C-N and N-O bond rupture)Spectroscopy and CASSCF Calculations nih.gov

The activation barrier, or activation energy (Ea), represents the minimum energy required to initiate a chemical reaction. For thermal decomposition, a higher activation barrier generally corresponds to greater thermal stability. Theoretical calculations are a powerful tool for determining these barriers for elementary reaction steps.

For 3,3′-dinitro-4,4′-azoxyfurazan, the bond dissociation energies for the C-N bonds connecting the furazan rings to the azo group were calculated to be 65.9 and 92 kcal/mol, indicating that the cleavage of the weaker of these two bonds is a relatively low-energy process. researchgate.net In the subsequent decomposition of an intermediate, the activation energy for the elimination of N₂O was found to be significantly higher at 88.1 kcal/mol, while a ring-opening reaction of another intermediate had a very low activation barrier of only 0.3 kcal/mol. researchgate.net

The kinetics of thermal decomposition are often described by the Arrhenius equation, which relates the reaction rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for modeling the decomposition behavior under different temperature conditions.

While specific Arrhenius parameters for 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- are not available, studies on related energetic materials provide a framework for understanding their kinetic behavior. Experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to determine these parameters. nih.govacs.org For instance, the thermal decomposition of DNTF has been shown to occur in two main exothermic stages, with the initial decomposition temperature being a key indicator of its thermal stability. nih.govacs.org

The following table presents a conceptual representation of the type of data obtained from kinetic studies of analogous energetic materials.

ParameterDescriptionTypical Range for Analogues
Decomposition Temperature (Td) The temperature at which the material begins to decompose rapidly.250-350 °C
Activation Energy (Ea) The minimum energy required to initiate decomposition.150-250 kJ/mol
Pre-exponential Factor (A) A constant related to the frequency of collisions with the correct orientation.10¹³ - 10²⁰ s⁻¹

It is important to note that the values in the table are illustrative and can vary significantly depending on the specific molecular structure and experimental conditions.

Plausible Reaction Mechanisms for Specific Syntheses

The synthesis of complex heterocyclic compounds like 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- often involves multi-step reaction sequences. Elucidating the mechanisms of these reactions is key to optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

The synthesis of nitro-substituted bis-furazan ethers likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The presence of multiple nitro groups on the furazan ring strongly activates it towards nucleophilic attack.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for identifying the structures of intermediates and final products, thereby providing evidence for a proposed reaction mechanism. nih.govijrpr.comresearchgate.netnih.govjmchemsci.com For example, ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products, as well as to characterize the structure of any stable intermediates that can be isolated. researchgate.netnih.gov IR spectroscopy is useful for identifying key functional groups, such as the nitro group (NO₂) and the ether linkage (C-O-C), and monitoring their changes throughout the reaction. nih.govresearchgate.netnih.gov

In the proposed synthesis of 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-, one of the 4-nitro-1,2,5-oxadiazole rings would act as the electrophile. A suitable oxygen-containing nucleophile would attack the carbon atom bearing a nitro group, which acts as the leaving group. The reaction would likely proceed through the formation of a Meisenheimer-type intermediate. The presence of such intermediates can sometimes be detected by spectroscopic methods under specific reaction conditions.

The general steps for a plausible synthesis mechanism are:

Nucleophilic Attack: An oxygen nucleophile attacks one of the electron-deficient carbon atoms of a 4-nitro-1,2,5-oxadiazole molecule.

Formation of a Meisenheimer-like Intermediate: A transient, anionic intermediate is formed.

Departure of the Leaving Group: The nitro group is expelled, and the aromaticity of the furazan ring is restored, forming the ether linkage.

This process would then be repeated to form the bis(furazan) ether structure. The specific choice of starting materials and reaction conditions would be critical in directing the reaction towards the desired product and minimizing the formation of byproducts.

Influence of Structural Features on Reactivity and Stability

Effects of Nitro Groups and Oxadiazole Ring Conjugation

The incorporation of nitro groups is a fundamental strategy in the design of energetic materials, as they significantly enhance the energy content and oxygen balance of the molecule. mdpi.comrsc.org The 1,2,5-oxadiazole ring itself is a nitrogen-containing heterocycle that contributes to a high heat of formation, a desirable characteristic for explosives. mdpi.comrsc.org

The presence of multiple oxadiazole rings in a molecule can increase skeletal energy. mdpi.com Computational studies have shown that compounds with multiple oxadiazole rings possess positive heats of formation, which are often greater than that of 3,4-dinitrofurazan. mdpi.com However, the linear addition of oxadiazole rings, while reducing sensitivity, can lead to a decrease in oxygen balance and detonation performance. mdpi.com This highlights a critical balance that must be achieved in the molecular design of such energetic materials. mdpi.com

The conjugation of nitro groups with the oxadiazole ring system has a profound effect on the molecule's stability and reactivity. The strong electron-withdrawing nature of the nitro group influences the electronic distribution within the heterocyclic ring. llnl.gov This electronic interplay is a key factor in the thermal stability of these compounds. For instance, in a study of nitro-substituted heterocyclic explosives, it was found that the thermal decomposition pathways are closely related to the molecular and electronic structures of the compounds. acs.org

Research into various energetic compounds containing the 1,2,5-oxadiazole moiety has demonstrated that the introduction of nitro groups generally leads to higher detonation performance but can also result in lower stability. rsc.org The goal for researchers in this field is to achieve a fine balance between high detonation performance and low sensitivity. rsc.org The strategic placement of nitro groups and the combination of multiple oxadiazole rings are key tools in achieving this balance. mdpi.com

Table 1: Comparison of Energetic Properties of Oxadiazole-Based Compounds

CompoundHeat of Formation (kJ mol⁻¹)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)
3,4-dinitrofurazan (O1)219--
N,N′-1,2,5-oxadiazole-3,4-diyldinitramide (O7)254--
3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide (4)662.1898535.2
5,5′-bis(trinitromethyl)-3,3′-azo-1,2,4-oxadiazole (A)461.4872233.15

Data sourced from multiple computational and experimental studies. mdpi.comchim.itacs.org

Impact of Bridging Groups and Substitution Patterns

In contrast, azo-bridged compounds often exhibit a dramatically increased heat of formation. acs.org For example, replacing a C-C bridge with an azo bridge in a bis(trinitromethyl)-1,2,4-oxadiazole derivative led to a significant increase in the heat of formation and a slight improvement in thermal stability. acs.org This highlights the energetic advantage that nitrogen-based linkages can provide.

Methylene-bridged energetic compounds have also been investigated. A study of 5-nitrotetrazol and 1,2,4-oxadiazole (B8745197) methylene-bridged compounds demonstrated good thermal stabilities with decomposition points above 240 °C. nih.gov The introduction of different substituents on the oxadiazole ring in these methylene-bridged compounds also allowed for the tuning of their properties. For instance, the introduction of a -CF3 group led to a lower melting point but a slightly improved decomposition point compared to the unsubstituted analogue. nih.gov

The substitution pattern on the oxadiazole rings is another critical factor. The position of the nitro group (e.g., 4-nitro vs. 3-nitro) can affect the electronic properties and, consequently, the reactivity of the molecule. Furthermore, the introduction of other functional groups can be used to modulate the properties of the energetic material. For example, in some nitro-oxadiazole derivatives, the nitro group can be substituted by nucleophiles, leading to the formation of amino derivatives and other substituted oxadiazoles (B1248032).

Table 2: Influence of Bridging Group and Substitution on Thermal Stability

CompoundBridging GroupSubstituentsDecomposition Temperature (°C)
3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM)-CH2--H241.1
3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4 -oxadiazole (NTOF)-CH2--CF3241.6
3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA)-CH2--NH2266.0
5,5′-bis(trinitromethyl)-3,3′-azo-1,2,4-oxadiazole (A)-N=N--C(NO2)3125
3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-4-nitro-1,2,5-oxadiazole (NFPEG3N3)-O-(CH2CH2O)3--N3179

This table presents data from various sources to illustrate the impact of different structural features on thermal stability. acs.orgnih.govnih.gov

Design Principles and Exploration of Derivatization Strategies for 1,2,5 Oxadiazole, 3,3 Oxybis 4 Nitro Systems

Rational Design of Polycyclic Oxadiazole Frameworks

The rational design of polycyclic frameworks based on 1,2,5-oxadiazole is a key strategy in the development of advanced energetic materials. This approach focuses on the deliberate and systematic construction of molecules to achieve superior performance characteristics, such as high density, enhanced detonation velocity and pressure, and acceptable thermal stability. The design principles often revolve around the strategic combination of different structural motifs and functional groups to create a synergistic effect.

Incorporation of Multiple Heterocyclic Rings

A primary strategy in the design of high-energy-density materials (HEDMs) involves the incorporation of multiple heterocyclic rings into a single molecular framework. The 1,2,5-oxadiazole (furazan) ring is a common building block due to its high nitrogen content, positive heat of formation, and good oxygen balance. energetic-materials.org.cn By linking furazan (B8792606) units with other nitrogen-rich or oxygen-containing azoles, such as 1,2,4-triazole, tetrazole, and other oxadiazoles (B1248032), it is possible to create polycyclic systems with enhanced energetic properties. researchgate.net

The combination of different heterocyclic rings allows for the fine-tuning of the material's properties. For instance, the high nitrogen content of tetrazoles can significantly increase the heat of formation and gas-phase products upon decomposition, while the oxygen-rich nature of oxadiazoles can improve the oxygen balance, leading to more complete combustion. researchgate.net The direct C-C bonding between different heterocyclic rings or the use of bridging groups can further influence the molecule's stability and energetic output.

Recent research has explored the synthesis of various polycyclic energetic compounds containing the furazan unit, highlighting the potential of these structures to balance the trade-off between energy and safety. energetic-materials.org.cn The design and synthesis of these complex molecules often require multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity and yield.

Strategic Placement of Nitrogen-Rich and Oxygen-Containing Moieties

The strategic placement of explosophoric groups, which are functional groups that contribute to the energetic nature of a molecule, is a critical aspect of designing energetic materials. In the context of 1,2,5-oxadiazole systems, common nitrogen-rich moieties include nitro (-NO2), nitramino (-NHNO2), azo (-N=N-), and azoxy (-N=N(O)-) groups. Oxygen-containing groups, such as additional nitro groups or the oxygen atoms within the oxadiazole ring itself, are also crucial for achieving a favorable oxygen balance.

The introduction of these functional groups can significantly impact the detonation performance of the resulting compound. For example, nitro groups are powerful oxidizers and can increase the density and detonation velocity of a material. Nitramino groups also contribute to high energy content and can be used to form energetic salts. Azo and azoxy bridges between heterocyclic rings can further enhance the heat of formation and nitrogen content of the molecule.

Designing for Specific Molecular Conformations (e.g., Planarity, V-type shape)

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in determining its physical and energetic properties. For polycyclic 1,2,5-oxadiazole systems, designing for specific molecular conformations, such as planarity or a V-type shape, can be a powerful tool for enhancing performance.

A planar molecular structure can lead to efficient crystal packing, which in turn can result in higher density, a key factor for achieving high detonation performance. nih.gov The π-stacking interactions between planar aromatic rings can also contribute to the stability of the crystal lattice. The incorporation of multiple conjugated heterocyclic rings and the careful selection of bridging groups can promote planarity in the molecule.

Conversely, a non-planar, V-type shape can also be advantageous in some cases. This type of conformation can lead to a more compact molecular structure, which can also contribute to high density. Furthermore, the strain introduced by a non-planar conformation can sometimes lead to a higher heat of formation. The choice between a planar and a non-planar design depends on the specific goals of the research and the desired balance of properties for the target energetic material.

Synthesis of Energetic Alliances with Heteroatom Spacers

The choice of the heteroatom spacer can have a profound impact on the molecule's heat of formation, density, oxygen balance, and stability. For example, an oxygen bridge can improve the oxygen balance and contribute to a more complete combustion, while a nitrogen-containing bridge can increase the nitrogen content and heat of formation.

The synthesis of these "energetic alliances" often involves the reaction of a suitably functionalized 1,2,5-oxadiazole derivative with a reagent that can introduce the desired spacer. The reaction conditions must be carefully controlled to avoid side reactions and to ensure the formation of the desired product in good yield. The resulting molecules can then be further modified by the introduction of other energetic functional groups to further enhance their performance.

Development of New Derivatives with Varied Substituents

The development of new derivatives of 1,2,5-oxadiazole systems with varied substituents is an ongoing area of research aimed at expanding the range of available energetic materials with improved properties. By systematically varying the functional groups attached to the core heterocyclic structure, researchers can fine-tune the performance characteristics of the resulting compounds.

Nitroamino Derivatives of Furoxans

Furoxans, which are N-oxides of 1,2,5-oxadiazoles, are a particularly interesting class of compounds for the development of new energetic materials due to their high oxygen content and reactivity. The introduction of nitroamino (-NHNO2) groups onto the furoxan ring can lead to a significant increase in the energetic performance of the molecule. researchgate.net

Nitroamino derivatives of furoxans are often synthesized by the nitration of the corresponding amino-furoxan precursors. researchgate.net The nitration reaction must be carried out under carefully controlled conditions to avoid over-nitration or decomposition of the starting material. The resulting nitroamino-furoxans can be used as powerful energetic materials in their own right, or they can serve as precursors for the synthesis of energetic salts with nitrogen-rich cations. researchgate.net

The combination of the furoxan ring with the nitroamino group creates a molecule with a high density, a favorable oxygen balance, and a high heat of formation, all of which are desirable characteristics for an advanced energetic material. Research in this area continues to explore the synthesis of new nitroamino-furoxan derivatives with even better performance and improved safety characteristics.

Advanced Spectroscopic and Crystallographic Analyses of 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- and Derivatives

Following extensive research, it has been determined that detailed, publicly available scientific data specifically for the compound 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-] (also known as bis(4-nitrofurazan-3-yl) ether) is insufficient to construct a thorough and accurate article that adheres to the specified detailed outline.

The required analyses, including detailed Nuclear Magnetic Resonance (NMR) spectral interpretation (such as 2D NMR and Variable Temperature NMR), high-resolution X-ray crystallography studies with specific subsections on structure refinement, unit cell parameters, intermolecular interactions, and conformational analysis, and advanced vibrational spectroscopy, are not available in the public domain for this exact molecule.

While literature exists for structurally related compounds—such as those with direct carbon-carbon bonds between the oxadiazole rings (e.g., 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole) or different bridging groups (e.g., azo or azoxy linkages)—using this information would violate the strict requirement to focus solely on the specified ether-linked compound. The scientific integrity of the article depends on data from the correct molecule, as structural changes, even minor ones like the identity of a bridging atom, can significantly alter spectroscopic and crystallographic properties.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.